molecular formula C8H10OSn B14412537 Stannane, ethyloxophenyl- CAS No. 81928-42-9

Stannane, ethyloxophenyl-

Cat. No.: B14412537
CAS No.: 81928-42-9
M. Wt: 240.87 g/mol
InChI Key: MPXPGCBVGMIVLD-UHFFFAOYSA-N
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Description

Stannane, ethyloxophenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to an ethyloxophenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of stannane, ethyloxophenyl- make it a valuable compound in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, ethyloxophenyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and decomposition.

Industrial Production Methods

Industrial production of stannane, ethyloxophenyl- often involves large-scale stannylation reactions using tin tetrachloride and organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Stannane, ethyloxophenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .

Mechanism of Action

The mechanism of action of stannane, ethyloxophenyl- involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and other electronegative atoms, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with molecular pathways involved in catalysis, oxidation-reduction reactions, and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to stannane, ethyloxophenyl- include other organotin compounds such as:

  • Trimethyltin chloride
  • Tributyltin oxide
  • Tetramethyltin
  • Tetraethyltin

Uniqueness

Stannane, ethyloxophenyl- is unique due to its specific ethyloxophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Conclusion

Stannane, ethyloxophenyl- is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes

Properties

CAS No.

81928-42-9

Molecular Formula

C8H10OSn

Molecular Weight

240.87 g/mol

IUPAC Name

ethyl-oxo-phenyltin

InChI

InChI=1S/C6H5.C2H5.O.Sn/c1-2-4-6-5-3-1;1-2;;/h1-5H;1H2,2H3;;

InChI Key

MPXPGCBVGMIVLD-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](=O)C1=CC=CC=C1

Origin of Product

United States

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